N-cyclopentyl-2-(methoxymethyl)benzamide
Description
N-Cyclopentyl-2-(methoxymethyl)benzamide is a benzamide derivative characterized by a cyclopentylamine substituent at the benzamide’s nitrogen atom and a methoxymethyl group at the ortho position of the aromatic ring. The cyclopentyl group may influence steric and electronic interactions in biological systems, making it a candidate for medicinal chemistry applications.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-cyclopentyl-2-(methoxymethyl)benzamide |
InChI |
InChI=1S/C14H19NO2/c1-17-10-11-6-2-5-9-13(11)14(16)15-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,15,16) |
InChI Key |
QUVNSUBYDZRRDJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1C(=O)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(methoxymethyl)benzamide typically involves the reaction of 2-(methoxymethyl)benzoic acid with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Activation of 2-(methoxymethyl)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Step 2: Addition of cyclopentylamine to the activated acid to form this compound.
Step 3: Purification of the product using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(methoxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-cyclopentyl-2-(methoxymethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(methoxymethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Reactivity: The methoxymethyl group in the target compound likely enhances solubility compared to non-polar groups (e.g., bromo in ), while the cyclopentyl moiety may improve metabolic stability relative to smaller alkyl groups (e.g., cyclopropyl in ).
- Directing Groups : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which facilitates metal-catalyzed reactions via its N,O-bidentate group, the methoxymethyl group in the target compound lacks such catalytic utility but may stabilize transition states in other reactions.
Enzyme Inhibition:
- PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino derivatives) show >70% inhibition at 100 μM . The methoxymethyl group in the target compound may similarly enhance binding to hydrophobic enzyme pockets.
- Antiparasitic Activity: Nitazoxanide (a benzamide derivative with a nitrothiazole group) exhibits broad-spectrum antiparasitic activity .
Biological Activity
N-cyclopentyl-2-(methoxymethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including interactions with various biological targets, mechanisms of action, and potential therapeutic applications. The information presented is based on a review of diverse research findings.
Chemical Structure and Synthesis
This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The synthesis typically involves several key steps, including the formation of the amide bond and the introduction of the methoxymethyl group. Optimizing reaction conditions is crucial for enhancing yield and purity.
Table 1: Key Steps in Synthesis
| Step | Description |
|---|---|
| 1 | Formation of the cyclopentyl group |
| 2 | Introduction of the methoxymethyl group |
| 3 | Amide bond formation |
Research indicates that this compound may interact with various receptors and enzymes, influencing cellular processes such as inflammation and pain signaling. Specifically, it has been studied for its potential role as an inhibitor of the P2X7 receptor, which is implicated in inflammatory responses.
Case Studies
- Inflammatory Response : In a study investigating benzamide derivatives, this compound showed promising activity against the P2X7 receptor, suggesting potential applications in treating inflammatory diseases.
- Antiproliferative Activity : Similar compounds have demonstrated antiproliferative effects against cancer cell lines. For instance, derivatives with structural similarities exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potential as anticancer agents .
Comparative Analysis
The biological activity of this compound can be compared to other benzamide derivatives.
Table 2: Biological Activity Comparison
| Compound | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | P2X7 receptor | TBD | Inhibitory |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | 0.29 ± 0.07 | Inhibitory |
| Benzamide derivative (analog) | Various cancer cells | 1.2 - 5.3 | Antiproliferative |
Toxicity and Safety Profile
While investigating the biological activity, it is essential to consider the safety profile of this compound. Preliminary studies suggest that related compounds exhibit low toxicity; however, detailed toxicity studies are necessary to establish safety parameters for human use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-cyclopentyl-2-(methoxymethyl)benzamide, and how do reaction conditions impact yield?
- Answer : The synthesis of benzamide derivatives typically involves coupling reactions between acyl chlorides and amines. For N-cyclopentyl analogs, cyclopentylamine is reacted with 2-(methoxymethyl)benzoyl chloride under conditions similar to those in Scheme 2 of (e.g., pyridine in CH₂Cl₂ at room temperature ). Catalytic hydrogenation (Pd/C, H₂) may be used to reduce intermediates, as seen in . Key factors influencing yield include stoichiometric ratios, solvent choice (e.g., dichloromethane vs. DMF), and temperature control during coupling steps.
Q. How is N-cyclopentyl-2-(methoxymethyl)benzamide characterized structurally, and what spectroscopic markers are critical?
- Answer : Characterization relies on IR spectroscopy (amide C=O stretch ~1650–1680 cm⁻¹, methoxy C-O ~1100 cm⁻¹) and NMR (¹H: cyclopentyl multiplet δ 1.5–2.0 ppm; methoxymethyl singlet δ 3.3–3.5 ppm). Elemental analysis (C, H, N) validates purity, as demonstrated for analogous compounds in . Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (e.g., ) resolves stereochemistry.
Q. What preliminary biological activities are reported for benzamide derivatives structurally related to N-cyclopentyl-2-(methoxymethyl)benzamide?
- Answer : Benzamides often exhibit bioactivity as enzyme inhibitors or receptor modulators. For example, N-ethyl-2-methyl-N-phenyl-benzamide ( ) showed insecticidal toxicity (LD₅₀ = 0.8 μg/mg), while cyclopentyl analogs in demonstrated vulcanization accelerator properties . Target hypotheses include Trypanosoma brucei inhibition ( ) or agrochemical applications ( ).
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopentyl vs. cyclohexyl, methoxymethyl vs. methyl) influence bioactivity in benzamide derivatives?
- Answer : SAR studies ( ) reveal that N-alkyl substituents significantly modulate toxicity. For example:
Q. What analytical challenges arise in quantifying N-cyclopentyl-2-(methoxymethyl)benzamide in biological matrices, and how are they resolved?
- Answer : Challenges include low UV absorption (requires derivatization for HPLC-UV) and matrix interference. LC-MS/MS is preferred, with optimized ionization (ESI+ for amides). Internal standards (e.g., deuterated analogs) mitigate matrix effects, as described in for similar benzamides . Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines, with replicates (n=6) ensuring statistical rigor ( ).
Q. How can computational modeling elucidate the mechanism of action of N-cyclopentyl-2-(methoxymethyl)benzamide?
- Answer : Docking studies (AutoDock Vina) predict binding to enzymes like Trypanosoma brucei’s TbCatB ( ). DFT calculations (Gaussian 09) analyze electronic properties (HOMO-LUMO gaps) influencing reactivity, as applied to benzamide derivatives in . MD simulations (AMBER) assess conformational stability in target binding pockets.
Data Contradiction Analysis
Q. How can conflicting SAR data for benzamide toxicity (e.g., vs. 10) be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
